

An In-depth Technical Guide to 6-Ethyl-3,4-dimethyloctane

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Compound of Interest

Compound Name: 6-Ethyl-3,4-dimethyloctane

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This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **6-Ethyl-3,4-dimethyloctane**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed chemical data and hypothetical experimental protocols.

Chemical Identity and Properties

6-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆. [1][2][3] As a saturated hydrocarbon, it is a nonpolar molecule, which influences its physical and chemical properties.[4]

Quantitative Data Summary

While extensive experimental data for **6-Ethyl-3,4-dimethyloctane** is not readily available in public databases, the following table summarizes its key computed and known properties.

Property	Value	Source
IUPAC Name	6-Ethyl-3,4-dimethyloctane	PubChem[1]
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1][5]
CAS Number	62183-62-4	NIST[2]
Canonical SMILES	<chem>CCC(C)C(C)CC(CC)CC</chem>	PubChem[1]
InChI Key	DPDGQUDZYGOBAM-UHFFFAOYSA-N	PubChem[1]
Kovats Retention Index	1101, 1102.4 (Standard non-polar)	NIST Mass Spectrometry Data Center[1]
Predicted XLogP3	5.8	PubChem[1]

Note: Most physical properties such as boiling point, melting point, and density have not been experimentally determined and reported in available literature. Branched alkanes generally exhibit lower boiling points than their straight-chain isomers due to reduced surface area and weaker intermolecular forces.[6]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **6-Ethyl-3,4-dimethyloctane** are not available. However, based on the principles of spectroscopy and data from similar branched alkanes, the following characteristics can be predicted.

- ¹H NMR:** The proton NMR spectrum would be complex, with multiple overlapping signals in the aliphatic region (approximately 0.8-1.6 ppm). The methyl (CH₃) protons would likely appear as doublets and triplets, while the methylene (CH₂) and methine (CH) protons would exhibit more complex splitting patterns.
- ¹³C NMR:** The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts would fall in the typical range for sp³ hybridized carbons in alkanes.

- **Mass Spectrometry:** The mass spectrum would likely show a molecular ion peak (M^+) of low intensity at $m/z = 170$. The fragmentation pattern would be characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH_2 groups.^[7] Common fragments would include alkyl cations resulting from cleavage at the branching points.

Potential Synthetic Routes

While a specific, documented synthesis of **6-Ethyl-3,4-dimethyloctane** is not available, several general methods for the formation of branched alkanes could be employed. A plausible approach would be the Corey-House synthesis, which is effective for creating unsymmetrical alkanes.

Proposed Corey-House Synthesis

This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

Reaction Scheme:

- **Formation of Lithium Dialkylcuprate:** 2-bromobutane is reacted with lithium metal to form sec-butyllithium. This is then reacted with copper(I) iodide to form lithium di-sec-butylcuprate.
- **Coupling Reaction:** The lithium di-sec-butylcuprate is then reacted with 3-bromo-2-methylhexane to yield **6-Ethyl-3,4-dimethyloctane**.

Experimental Protocol (Hypothetical)

Materials:

- 2-bromobutane
- Lithium metal
- Anhydrous diethyl ether
- Copper(I) iodide

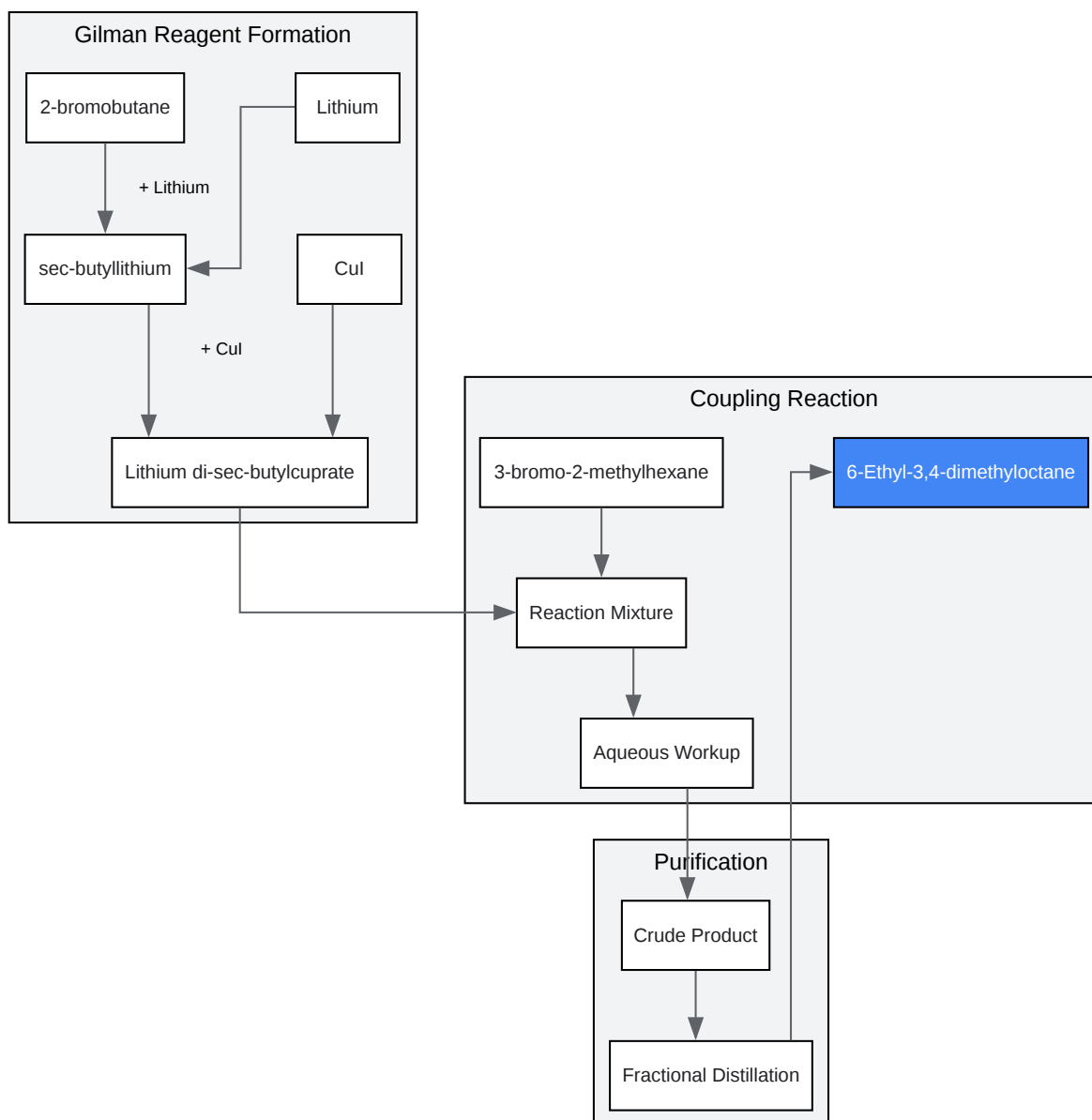
- 3-bromo-2-methylhexane
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Preparation of Lithium di-sec-butylcuprate:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add lithium metal to anhydrous diethyl ether.
 - Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the lithium suspension at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the formation of sec-butyllithium.
 - Cool the solution to 0°C and slowly add copper(I) iodide under a stream of nitrogen.
 - Allow the mixture to stir at 0°C for 30 minutes to form the lithium di-sec-butylcuprate (Gilman reagent).
- Coupling and Work-up:
 - To the freshly prepared Gilman reagent at 0°C, add a solution of 3-bromo-2-methylhexane in anhydrous diethyl ether dropwise.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
 - Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
 - Separate the ethereal layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter the solution and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain **6-Ethyl-3,4-dimethyloctane**.

Hypothetical Corey-House Synthesis Workflow



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Corey-House Synthesis Workflow

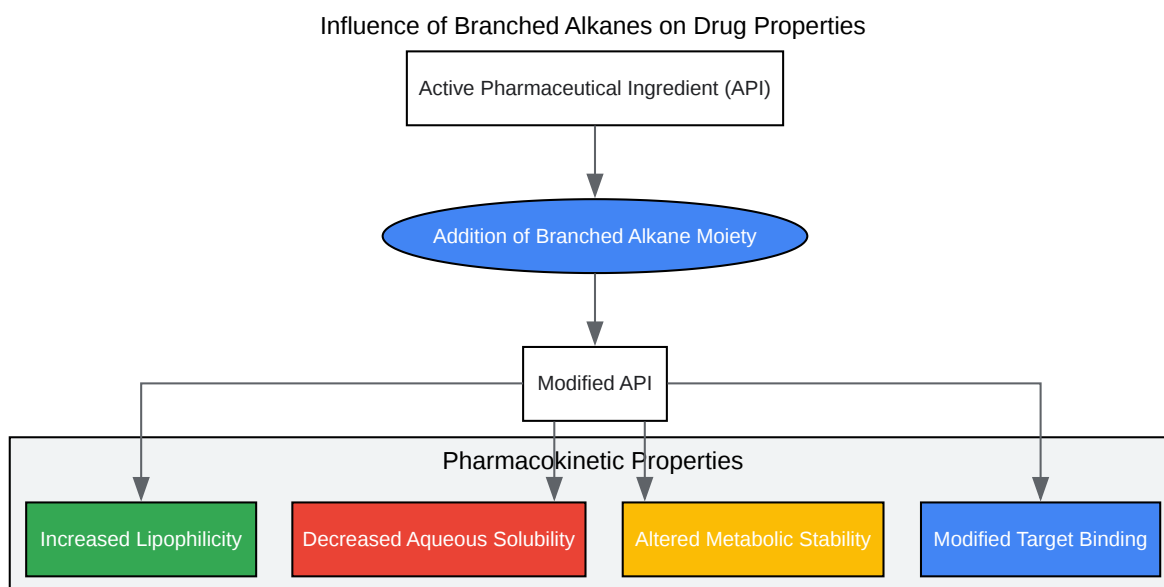
Relevance in Drug Development

While **6-Ethyl-3,4-dimethyloctane** itself is not a known therapeutic agent, the structural motif of branched alkanes is relevant in medicinal chemistry. The inclusion of alkyl chains can significantly modulate the pharmacokinetic properties of a drug molecule.

Influence on Physicochemical Properties

The introduction of branched alkyl groups can impact a drug's:

- **Lipophilicity:** Increasing the alkyl chain length generally increases lipophilicity, which can enhance membrane permeability and absorption. The nonpolar nature of alkanes can help a drug molecule traverse the lipid bilayers of cell membranes.[8]
- **Solubility:** Highly lipophilic compounds often have poor aqueous solubility, which can be a challenge for drug formulation and delivery.
- **Metabolic Stability:** The presence of branching can introduce steric hindrance, potentially shielding a nearby functional group from metabolic enzymes and increasing the drug's half-life.
- **Binding Affinity:** The size and shape of an alkyl group can influence how a drug fits into the binding pocket of its target protein, thereby affecting its potency.



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Impact of Alkane Branching

Safety and Toxicology

Specific toxicological data for **6-Ethyl-3,4-dimethyloctane** is not available. However, for branched alkanes in general, toxicity can vary with chain length and structure. While generally considered to have low acute toxicity, some longer-chain or highly branched alkanes may have associated health effects. It is recommended to handle this compound with appropriate laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

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